Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[46]Undecane-10-Carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its chiral centers, making it a racemic mixture of enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the iodomethyl group via halogenation. The tert-butyl ester group is often introduced in the final steps to protect the carboxylate functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The resolution of the racemic mixture into its individual enantiomers can be achieved through chiral chromatography or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom, while oxidation can produce oxo derivatives with altered electronic properties.
Scientific Research Applications
Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful for studying enantioselective biological processes and interactions with biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The presence of chiral centers can lead to different interactions for each enantiomer, resulting in varied biological activities.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar frameworks but different substituents.
Iodomethyl Derivatives: Compounds with iodomethyl groups attached to different core structures.
Chiral Carboxylates: Molecules with chiral centers and carboxylate functionalities.
Uniqueness
Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is unique due to its combination of a spirocyclic core, iodomethyl group, and chiral centers. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H24INO4 |
---|---|
Molecular Weight |
397.25 g/mol |
IUPAC Name |
tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate |
InChI |
InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1 |
InChI Key |
GXDDETCOIZTESK-RISCZKNCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@@H](O2)CI |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.